N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide
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Overview
Description
N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide (DMF) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiazole-based compound that has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is involved in the regulation of cellular antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as promote neuroprotection. This compound has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide is a useful tool for scientific research due to its ability to modulate the Nrf2 pathway and exhibit a range of biological activities. However, it is important to note that this compound can be toxic at high concentrations and may exhibit off-target effects in some experimental systems.
Future Directions
There are several areas of research that could benefit from further investigation into N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide. These include:
1. Further elucidation of the mechanism of action of this compound, particularly with regards to its effects on the Nrf2 pathway.
2. Investigation of the potential therapeutic applications of this compound in neurodegenerative diseases, such as multiple sclerosis.
3. Exploration of the potential use of this compound as an anti-cancer agent, either alone or in combination with other drugs.
4. Investigation of the potential use of this compound as a tool for studying cellular antioxidant and anti-inflammatory responses.
Synthesis Methods
N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide can be synthesized using a variety of methods, including the reaction of 2,4-dichloroaniline with 5-methyl-2-thiocyanato-1,3-thiazole, followed by reaction with 3-fluorobenzoyl chloride. The resulting product can be purified using standard chromatographic techniques.
Scientific Research Applications
N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This compound has also been studied as a potential treatment for neurodegenerative diseases, such as multiple sclerosis.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN2OS/c1-9-15(13-6-5-11(18)8-14(13)19)21-17(24-9)22-16(23)10-3-2-4-12(20)7-10/h2-8H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQBCHUAVRIGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)F)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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